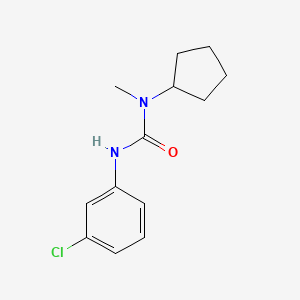
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
概要
説明
“N’-(3-chlorophenyl)-N-cyclopentyl-N-methylurea” is a complex organic compound. It likely contains a urea group (NH2-CO-NH2) and a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar CNOS core, which forms a dihedral angle with the N-bound 3-chlorophenyl group .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves their ability to act as inhibitors of radical chain oxidation of organic compounds .Physical And Chemical Properties Analysis
Similar compounds are often insoluble in water and may be combustible . They may also form polymers such as polyurethane resins .科学的研究の応用
Metabolism Studies
A series of studies have explored the metabolism of related compounds, such as 3-(4'-chlorophenyl)-1,1-dimethylurea (monuron). Frear (1968) characterized a cotton leaf microsomal oxidase system that N-demethylates monuron, a process requiring molecular oxygen and cofactors like NADPH or NADH (Frear, 1968). Additionally, Frear and Swanson (1972) identified new metabolites of monuron in cotton leaves, providing evidence for the formation of N-hydroxymethyl intermediates in the oxidative N-demethylation of substituted phenylurea herbicides by plants (Frear & Swanson, 1972).
Chemical Synthesis and Characterization
Yusof et al. (2010) synthesized and characterized a series of thiourea derivatives, including N-(3,4-dichlorophenyl)-N′-substituted compounds, revealing significant information about their structural and chemical properties (Yusof et al., 2010). Similarly, Shtamburg et al. (2008) conducted synthesis and structural analysis of new imidazolidine-2,4-dione and imidazolidin-2-one derivatives, contributing to the understanding of the chemical behavior of such compounds (Shtamburg et al., 2008).
Biological Activity and Potential Applications
Rahman et al. (2021) studied unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, for their enzyme inhibition properties and potential as mercury sensors, highlighting the diverse applications of these compounds (Rahman et al., 2021).
Herbicide Metabolism and Environmental Impact
Research on the metabolism of herbicides like linuron, which is structurally similar to N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, has provided insights into the environmental impact and degradation pathways of these chemicals. For instance, Nashed and Ilnicki (1970) investigated the absorption, distribution, and metabolism of linuron in various plants, offering valuable information on the environmental behavior of phenylurea herbicides (Nashed & Ilnicki, 1970).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-1-cyclopentyl-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16(12-7-2-3-8-12)13(17)15-11-6-4-5-10(14)9-11/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGKTVNURHMRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



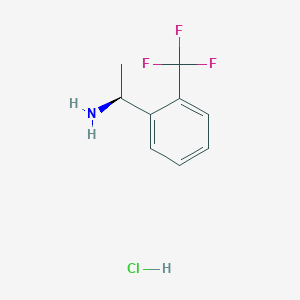
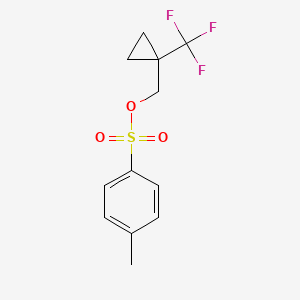
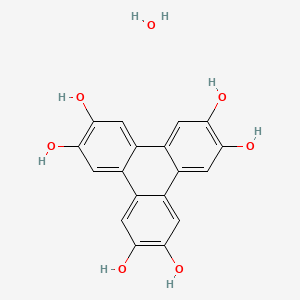
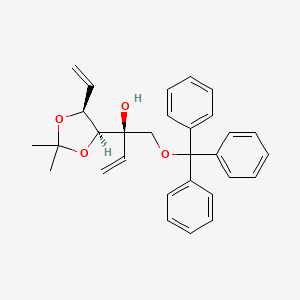
![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)
![2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B3160113.png)
![2-(phenylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3160114.png)


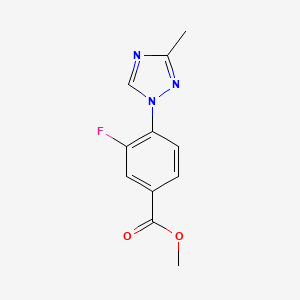
![2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile](/img/structure/B3160144.png)
![3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160156.png)